Cynaropicrin

概要

説明

シナロピクリンは、グアイアノライド型のセスキテルペンラクトンであり、主にアーティチョーク植物(Cynara scolymus)の葉に含まれています。 アーティチョーク特有の苦味をもたらし、抗炎症作用、摂食阻害作用、潜在的な抗がん作用など、さまざまな生物学的活性が研究されています .

準備方法

合成経路と反応条件: シナロピクリンの全合成は、(S)-α-ピネンから達成されました。 合成には、立体選択的なファヴォルスキー転位とインジウム促進ジアステレオ選択的バルビエ反応など、いくつかの重要なステップが含まれます . このプロセスでは、反応条件を慎重に制御して、最終生成物の正しい立体化学と収率を確保する必要があります。

工業生産方法: シナロピクリンの工業生産には、通常、Cynara scolymusの葉からの抽出が伴います。 シナロピクリンの抽出と回収のために、イオン液体の水溶液が研究されており、従来の有機溶媒に対するより持続可能な代替手段を提供しています . この方法は、バイオマスと溶媒の両方をリサイクルする可能性を秘めた、シナロピクリンの効率的な抽出と回収を可能にします。

化学反応の分析

反応の種類: シナロピクリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 シナロピクリン中のα-β-不飽和カルボニル部分は特に反応性が高く、求核性マイケル付加反応が起こります .

一般的な試薬と条件: シナロピクリンの反応で使用される一般的な試薬には、ジクロロメタン、メタノール、テトラヒドロフラン、エタノール、トルエンなどがあります。 これらの反応は通常、窒素雰囲気下で磁気撹拌しながら行われます .

生成される主な生成物: シナロピクリンの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はさまざまな酸化誘導体の生成につながる可能性があり、還元反応はシナロピクリンの還元型をもたらす可能性があります .

科学研究への応用

シナロピクリンは、その潜在的な治療用途について広く研究されています。 ウイルスが細胞への侵入を阻害し、細胞間伝播を阻止する能力により、C型肝炎ウイルスに対する有望な薬剤として期待されています . さらに、シナロピクリンは、抗高脂血症、抗トリパノソーマ、抗マラリア、摂食阻害、抗けいれん、抗光老化、抗腫瘍活性があることが示されています . その多様な薬理学的特性は、化学、生物学、医学、産業における研究に貴重な化合物となっています。

科学的研究の応用

Anticancer Properties

Cynaropicrin has shown significant potential as an anticancer agent across various studies, particularly in relation to colorectal cancer and multiple myeloma.

Colorectal Cancer

A study demonstrated that this compound effectively reduced the survival of human colorectal cancer (CRC) cells, promoting apoptosis in a dose-dependent manner. The mechanism involved the inhibition of the leukemia inhibitory factor receptor/signal transducers and activators of transcription (LIFR/STATs) signaling pathway, which is crucial in CRC progression. In vivo experiments using xenograft models confirmed that this compound significantly suppressed tumor growth .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 | 4.45 | Growth inhibition |

| RKO | 3.89 | Growth inhibition |

| DLD-1 | 8.88 | Growth inhibition |

Multiple Myeloma

Recent research indicated that this compound disrupts c-Myc-related signaling in multiple myeloma cells, resulting in decreased cell viability and induction of cell death through a novel mechanism involving DNA damage and parthanatos. This study also highlighted its effectiveness in reducing tumor growth in a zebrafish model of T-cell acute lymphoblastic leukemia .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It has been shown to suppress pro-inflammatory cytokine production, including tumor necrosis factor-alpha, from stimulated macrophages. This action underscores its potential application in treating inflammatory diseases .

Dermatological Applications

This compound has been incorporated into skincare formulations due to its anti-photoaging and anti-inflammatory benefits. It helps prevent pigmentation and improves skin health by modulating inflammatory responses at the cellular level. Its ability to enhance moisture retention and reduce visible signs of aging makes it a valuable ingredient in cosmetic products .

Other Pharmacological Activities

Beyond its anticancer and anti-inflammatory effects, this compound demonstrates a range of other biological activities:

- Antiviral Activity : It has shown promise against hepatitis C virus, suggesting potential for development as an antiviral therapeutic agent .

- Antiparasitic Effects : Studies indicate its efficacy against various parasites, including Trypanosoma species .

- Antihyperlipidemic Effects : this compound can reduce lipid levels, contributing to cardiovascular health .

作用機序

シナロピクリンは、さまざまなメカニズムを介してその効果を発揮します。 特定の分子経路を標的とすることで、C型肝炎ウイルスの細胞への侵入を阻害します . さらに、シナロピクリンは、マクロファージ様細胞における誘導型一酸化窒素合成酵素(iNOS)の誘導を阻害することが示されており、JAK-STATおよびNF-κBシグナル経路の抑制における役割を示唆しています . この化合物は、ATP/ADPトランスロカーゼ2とチューブリンも標的とし、その細胞毒性効果に貢献しています .

類似化合物の比較

シナロピクリンは、その特定の生物学的活性と化学構造により、セスキテルペンラクトンの中でユニークな存在です。 類似の化合物には、グロシェイミン、11β,13-ジヒドロシナロピクリン、デアシルシナロピクリンなどがあり、これらもさまざまな生物学的活性を示しています . シナロピクリンのC型肝炎ウイルス侵入阻害能力とその多様な薬理学的特性は、これらの関連化合物とは一線を画しています。

類似化合物との比較

Cynaropicrin is unique among sesquiterpene lactones due to its specific biological activities and chemical structure. Similar compounds include grosheimin, 11β,13-dihydrothis compound, and deacylthis compound, which also exhibit various biological activities . this compound’s ability to inhibit hepatitis C virus entry and its diverse pharmacological properties set it apart from these related compounds.

生物活性

Cynaropicrin is a sesquiterpene lactone predominantly found in the artichoke plant (Cynara scolymus). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

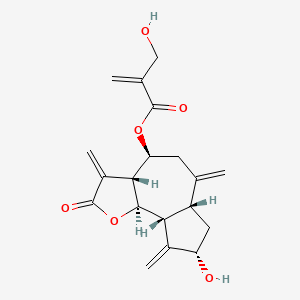

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its various biological effects. The compound exhibits a molecular formula of C_20H_28O_5 and a molecular weight of 348.43 g/mol. Its structure includes a lactone ring that is crucial for its biological activity.

Antiviral Activity

This compound has demonstrated potent antiviral properties, particularly against the Hepatitis C virus (HCV). Research indicates that it acts as a cell-entry inhibitor across multiple HCV genotypes, with an effective concentration (EC50) in the low micromolar range. This compound inhibits both cell-free and cell-cell transmission of HCV, making it a promising candidate for therapeutic development against this virus .

Antitumor and Cytotoxic Effects

This compound exhibits significant cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in leukemic cells (e.g., Jurkat T cells) and inhibit the proliferation of differentiated human macrophages (U937 cells) without affecting normal fibroblast cells . The mechanism involves the induction of cell cycle arrest at the G1/S phase and modulation of signaling pathways such as ERK and STAT3 .

Table 1: Cytotoxic Activity of this compound on Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| U937 (Macrophage) | 12 | Apoptosis induction |

| Jurkat (T-Cell) | 10 | Cell cycle arrest |

| Chang Liver Cells | >50 | Low sensitivity |

| Human Fibroblasts | >50 | Low sensitivity |

Anti-Inflammatory Properties

This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophages stimulated by lipopolysaccharide (LPS). This inhibition occurs in a dose-dependent manner, suggesting its potential use in managing inflammatory diseases .

The biological activity of this compound is mediated through several mechanisms:

- Redox Modulation : this compound induces oxidative stress by decreasing intracellular glutathione levels, which affects various signaling pathways including STAT3 .

- Microtubule Disruption : It disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis .

- Inhibition of Adhesion Molecules : this compound modulates adhesion molecules CD29 and CD98 in macrophages, impacting their migration and activation during inflammatory responses .

Case Studies

- Hepatitis C Virus Study : A study demonstrated that this compound effectively inhibited HCV infection in vitro by blocking both cell-free and direct cell-cell transmission. This was validated using co-culture assays with HCV-infected donor cells .

- Cancer Treatment : In multiple myeloma cells, this compound was shown to downregulate c-Myc expression and disrupt key signaling pathways associated with tumor growth. Prolonged exposure led to significant apoptosis in treated cells .

特性

IUPAC Name |

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSCYOFDKADJDJ-NQLMQOPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957143 | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35730-78-0 | |

| Record name | Cynaropicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35730-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynaropicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cynaropicrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYNAROPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。